![molecular formula C16H9F2NO2 B12515371 4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 676529-99-0](/img/structure/B12515371.png)
4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a difluorophenyl group and a phenyl group attached to an oxazole ring. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one typically involves the condensation of 2,4-difluorobenzaldehyde with 2-phenyl-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques like recrystallization or chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-[(2,4-Difluorphenyl)methyliden]-2-phenyl-1,3-oxazol-5-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Oxazolderivate zu bilden.
Reduktion: Reduktionsreaktionen unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Die Fluoratome im Phenylring können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Oxazolderivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Reduzierte Oxazolverbindungen mit hydrierten Phenylringen.
Substitution: Substituierte Oxazolverbindungen mit verschiedenen funktionellen Gruppen, die die Fluoratome ersetzen.
Wissenschaftliche Forschungsanwendungen
4-[(2,4-Difluorphenyl)methyliden]-2-phenyl-1,3-oxazol-5-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Aufgrund seiner einzigartigen Struktur wird es auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.
Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende, antimikrobielle und krebshemmende Wirkungen.
Industrie: Es wird bei der Entwicklung neuer Materialien mit verbesserter chemischer und thermischer Stabilität eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-[(2,4-Difluorphenyl)methyliden]-2-phenyl-1,3-oxazol-5-on beinhaltet seine Interaktion mit spezifischen molekularen Zielen wie Enzymen oder Rezeptoren. Die Fluoratome der Verbindung erhöhen ihre Bindungsaffinität zu diesen Zielen, was zur Modulation verschiedener biochemischer Pfade führt. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, indem es an ihre aktiven Stellen bindet und so die Substratbindung und die nachfolgende katalytische Aktivität verhindert.
Wirkmechanismus
The mechanism of action of 4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-[(3,4-Difluorphenyl)methyliden]piperidinhydrochlorid: Ähnliche Struktur mit einem Piperidinring anstelle eines Oxazolrings.
Thiazolderivate: Verbindungen mit einem Thiazolring anstelle eines Oxazolrings, die ähnliche biologische Aktivitäten aufweisen.
Indolderivate: Verbindungen mit einem Indolring, bekannt für ihre vielfältigen biologischen Aktivitäten.
Einzigartigkeit
4-[(2,4-Difluorphenyl)methyliden]-2-phenyl-1,3-oxazol-5-on zeichnet sich durch seine einzigartige Kombination aus einer Difluorphenylgruppe und einem Oxazolring aus, die eine verbesserte chemische Stabilität und biologische Aktivität verleiht. Das Vorhandensein von Fluoratomen trägt auch zu seiner unterschiedlichen Reaktivität und Wechselwirkung mit molekularen Zielen bei, was es zu einer wertvollen Verbindung in verschiedenen Forschungsbereichen macht.
Eigenschaften
CAS-Nummer |
676529-99-0 |
|---|---|
Molekularformel |
C16H9F2NO2 |
Molekulargewicht |
285.24 g/mol |
IUPAC-Name |
4-[(2,4-difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9F2NO2/c17-12-7-6-11(13(18)9-12)8-14-16(20)21-15(19-14)10-4-2-1-3-5-10/h1-9H |
InChI-Schlüssel |
ZADXQCRFLKLPHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=C(C=C(C=C3)F)F)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



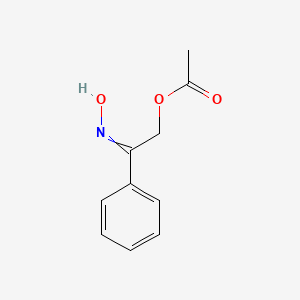
![tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B12515318.png)
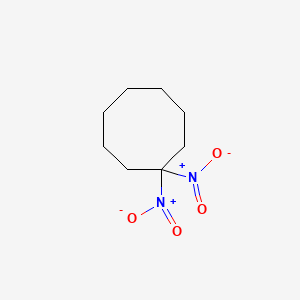
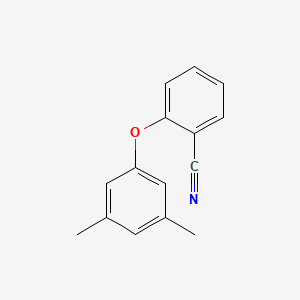
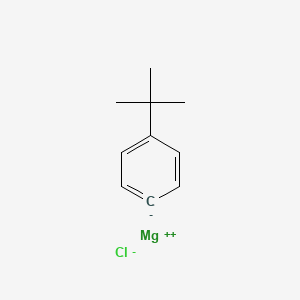
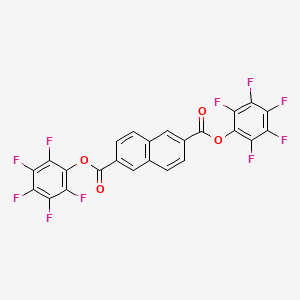
![5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene](/img/structure/B12515338.png)

![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)

![8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12515360.png)
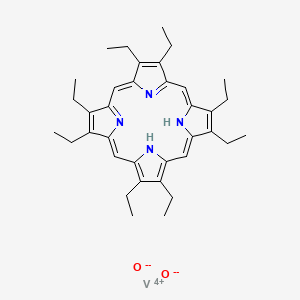
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)
